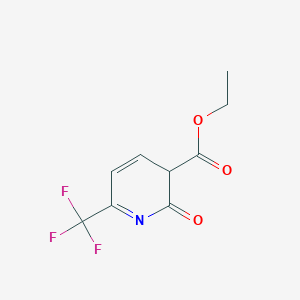

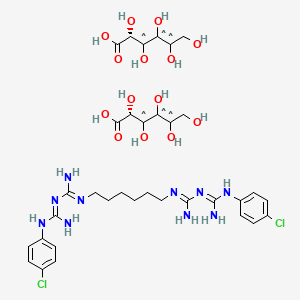

![molecular formula C10H13N5O4 B12348869 N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide](/img/structure/B12348869.png)

N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[9-(2-ヒドロキシエトキシメチル)-6-オキソ-5H-プリン-2-イル]アセトアミドは、その抗ウイルス特性で知られる化学化合物です。これはグアニンの誘導体であり、抗ウイルス薬、特に単純ヘルペスウイルス感染症の治療における使用と関連付けられています。

準備方法

合成経路と反応条件

N-[9-(2-ヒドロキシエトキシメチル)-6-オキソ-5H-プリン-2-イル]アセトアミドの合成は、通常、グアニンの誘導体の選択的アルキル化を伴います。一般的な方法の1つは、市販のN-(9-アセチル-6-オキソ-1H-プリン-2-イル)アセトアミドから始まります。 このプロセスは、酸触媒による相間移動触媒(PTC)を使用して、グアニン環の9位に選択的なアルキル化を生成します .

工業生産方法

この化合物の工業生産方法は、実験室での合成と似ていますが、生産の需要を満たすためにスケールアップされています。相間移動触媒の使用は、その効率と選択性のために工業環境で一般的です。

化学反応の分析

反応の種類

N-[9-(2-ヒドロキシエトキシメチル)-6-オキソ-5H-プリン-2-イル]アセトアミドは、次を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物上の官能基を修飾し、その抗ウイルス特性を潜在的に変化させる可能性があります。

還元: 還元反応は、化合物の酸化状態を修飾し、その反応性に影響を与えるために使用できます。

置換: 置換反応、特に求核置換は、グアニン環構造を修飾する際に一般的です。

一般的な試薬と条件

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。

求核剤: 水酸化物イオンやアルコキシドイオンなど。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は化合物のさまざまな酸化誘導体を生成する可能性があり、置換反応は分子に新しい官能基を導入する可能性があります。

科学研究への応用

N-[9-(2-ヒドロキシエトキシメチル)-6-オキソ-5H-プリン-2-イル]アセトアミドは、いくつかの科学研究に適用されています。

化学: 抗ウイルス化合物の合成と分析における標準物質として使用されます。

生物学: ウイルス酵素との相互作用と、ウイルス複製を阻害する可能性について研究されています。

医学: 特に単純ヘルペスウイルスに対する抗ウイルス特性について調査されています。

科学的研究の応用

N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide has several scientific research applications:

Chemistry: Used as a reference standard in the synthesis and analysis of antiviral compounds.

Biology: Studied for its interactions with viral enzymes and its potential to inhibit viral replication.

Medicine: Investigated for its antiviral properties, particularly against herpes simplex virus.

作用機序

N-[9-(2-ヒドロキシエトキシメチル)-6-オキソ-5H-プリン-2-イル]アセトアミドの作用機序は、ウイルス特異的ピリミジンデオキシヌクレオシド(チミジン)キナーゼによるモノホスフェートへの変換を伴います。このモノホスフェートは、その後、ジホスフェートおよびトリホスフェートに変換され、細胞DNAポリメラーゼよりもウイルスDNAポリメラーゼをより効果的に阻害します。 この選択的な阻害は、ウイルスDNA複製を阻止し、それによってウイルスの増殖を阻害します .

類似の化合物との比較

類似の化合物

アシクロビル: 構造と作用機序が似ている、広く使用されている抗ウイルス薬です。

ガンシクロビル: 同様のグアニンベースの構造を持つ別の抗ウイルス化合物です。

バラシクロビル: アシクロビルのプロドラッグで、バイオアベイラビリティが向上しています。

独自性

N-[9-(2-ヒドロキシエトキシメチル)-6-オキソ-5H-プリン-2-イル]アセトアミドは、ウイルスDNAポリメラーゼを選択的に阻害することを可能にする、その特定の構造によりユニークです。 アシクロビルの合成における不純物としての役割は、医薬品品質管理における重要性も強調しています .

類似化合物との比較

Similar Compounds

Acyclovir: A widely used antiviral drug with a similar structure and mechanism of action.

Ganciclovir: Another antiviral compound with a similar guanine-based structure.

Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Uniqueness

N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide is unique due to its specific structure, which allows for selective inhibition of viral DNA polymerase. Its role as an impurity in the synthesis of acyclovir also highlights its importance in pharmaceutical quality control .

特性

分子式 |

C10H13N5O4 |

|---|---|

分子量 |

267.24 g/mol |

IUPAC名 |

N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide |

InChI |

InChI=1S/C10H13N5O4/c1-6(17)12-10-13-8-7(9(18)14-10)11-4-15(8)5-19-3-2-16/h4,7,16H,2-3,5H2,1H3,(H,12,14,17,18) |

InChIキー |

BAFKXCJEYJLTDX-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)COCCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl-](/img/structure/B12348788.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B12348803.png)

![2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12348807.png)

![6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12348819.png)

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12348826.png)

amine](/img/structure/B12348865.png)

![[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)

![copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate](/img/structure/B12348902.png)